Cas no 2228808-97-5 (tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate)

Tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate is a protected amine derivative featuring a piperidine core with a branched alkyl substituent. The tert-butyloxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, making it suitable for selective deprotection in multi-step syntheses. Its structural versatility allows for applications in pharmaceutical intermediates, particularly in the development of bioactive molecules targeting neurological and receptor-based pathways. The compound's well-defined stereochemistry and purity ensure reproducibility in synthetic routes. Its compatibility with common organic solvents and resistance to unintended side reactions enhance its utility in complex organic transformations.
tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate structure
2228808-97-5 structure
Product Name:tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate
CAS No:2228808-97-5
MF:C15H30N2O2
MW:270.410904407501
CID:6599544
PubChem ID:165621761
Update Time:2025-05-20

tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate
    • tert-butyl N-[3-methyl-1-(piperidin-4-yl)butan-2-yl]carbamate
    • EN300-1872798
    • 2228808-97-5
    • Inchi: 1S/C15H30N2O2/c1-11(2)13(10-12-6-8-16-9-7-12)17-14(18)19-15(3,4)5/h11-13,16H,6-10H2,1-5H3,(H,17,18)
    • InChI Key: QTFUDXVFPPGBBK-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC(C(C)C)CC1CCNCC1)=O

Computed Properties

  • Exact Mass: 270.230728204g/mol
  • Monoisotopic Mass: 270.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.4Ų

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Additional information on tert-butyl N-3-methyl-1-(piperidin-4-yl)butan-2-ylcarbamate

tert-butyl N-(3-methyl-1-(piperidin-4-yl)butan-2-yl)carbamate (CAS No. 2228808-97-5)

The compound tert-butyl N-(3-methyl-1-(piperidin-4-yl)butan-2-yl)carbamate, identified by the CAS number 2228808975, is a complex organic molecule with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate functional group. The presence of these structural elements makes it a valuable intermediate in the synthesis of various bioactive compounds.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have explored its role as a protective group in peptide synthesis, where its stability under various reaction conditions has proven advantageous. Additionally, its ability to act as a versatile building block in medicinal chemistry has been demonstrated in several recent publications. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported on the use of this compound as an intermediate in the synthesis of potential anticancer agents.

The structural versatility of tert-butyl N-(3-methyl-1-(piperidin-4-yl)butan-2-yl)carbamate allows for a wide range of applications. Its piperidine moiety contributes to its potential as an inhibitor of certain enzymes, while the tert-butyl group provides steric protection during synthesis. This combination makes it an ideal candidate for exploring new drug leads. Furthermore, its compatibility with various coupling reactions has made it a popular choice in combinatorial chemistry.

In terms of synthesis, this compound can be prepared through a multi-step process involving the reaction of corresponding acids with tert-butanol in the presence of appropriate catalysts. The optimization of these reaction conditions has been a focus of recent research, with studies aiming to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed an efficient method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time and improved scalability.

The physical and chemical properties of this compound are well-documented. It exhibits good solubility in common organic solvents such as dichloromethane and acetonitrile, making it suitable for use in solution-phase reactions. Its melting point and boiling point have been determined through differential scanning calorimetry and thermogravimetric analysis, providing essential data for its safe handling and storage.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations have revealed that the piperidine ring contributes significantly to its electronic stability, while the tert-butyl group enhances its hydrophobicity. These insights have been instrumental in guiding its application in drug design programs targeting specific biological pathways.

In conclusion, tert-butyl N-(3-methyl-1-(piperidin-4-yil)butan 2 yl carbamate, CAS No. 2228808975, stands out as a crucial molecule in contemporary organic chemistry and pharmacology. Its unique structure, coupled with its versatile reactivity and compatibility with modern synthetic methods, positions it as an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.

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